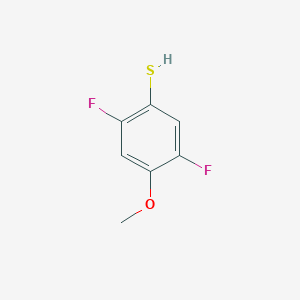

2,5-Difluoro-4-methoxythiophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1208076-59-8 |

|---|---|

Molecular Formula |

C7H6F2OS |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2,5-difluoro-4-methoxybenzenethiol |

InChI |

InChI=1S/C7H6F2OS/c1-10-6-2-5(9)7(11)3-4(6)8/h2-3,11H,1H3 |

InChI Key |

NUWWSMJPZKAPSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1F)S)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2,5 Difluoro 4 Methoxythiophenol and Analogues

Precursor Synthesis and Aromatic Ring Functionalization

The assembly of the target molecule hinges on the carefully orchestrated installation of its key functional groups onto a benzene (B151609) precursor. The order and method of these introductions are critical for achieving the desired substitution pattern and avoiding unwanted side reactions.

Introduction of Fluorine Atoms onto the Aromatic Core

The incorporation of fluorine atoms into an aromatic ring significantly alters its electronic properties, enhancing stability and influencing reactivity. nih.govnumberanalytics.com Several methods exist for the direct fluorination of aromatic compounds.

Electrophilic fluorination reagents can be employed to substitute hydrogen atoms on the aromatic ring with fluorine. dtic.milgoogle.com Reagents such as those containing the NF4+ ion have proven effective for introducing multiple fluorine atoms via electrophilic substitution. google.com Another approach involves the use of CsSO4F, which can replace hydroxyalkyl groups with fluorine under mild conditions. rsc.org

The timing of fluorination is a key strategic consideration. Introducing fluorine early can deactivate the ring, making subsequent electrophilic substitutions more challenging. numberanalytics.com Conversely, late-stage fluorination might require harsher conditions or offer less regioselective control. The inherent directing effects of other substituents on the ring must also be considered to achieve the desired 2,5-difluoro substitution pattern.

Strategies for Methoxy (B1213986) Group Incorporation

The methoxy group is a crucial component of the target molecule, and its introduction can be achieved through various synthetic strategies. As a strong electron-donating group, the methoxy group can facilitate further functionalization of the aromatic ring through electrophilic aromatic substitution. nih.gov

One common method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the aromatic ring with a methoxide (B1231860) source. This is a standard Williamson ether synthesis approach. Alternatively, the methoxy group can be introduced via the methylation of a hydroxyl group on a precursor molecule.

Installation of the Thiol (–SH) Functionality

The introduction of the thiol group is a pivotal step in the synthesis of 2,5-Difluoro-4-methoxythiophenol. Several reliable methods are available for this transformation, each with its own advantages and limitations.

Reduction of Sulfonyl Chlorides and Sulfonamides

A widely used method for preparing thiophenols is the reduction of the corresponding sulfonyl chloride. orgsyn.orgwikipedia.org This transformation can be accomplished using various reducing agents.

Classical methods often employ zinc dust and acid. orgsyn.orgwikipedia.org More modern approaches utilize reagents like triphenylphosphine, which offers a convenient and efficient reduction of aryl sulfonyl chlorides to aryl thiols. researchgate.netorganic-chemistry.org Catalytic hydrogenation over a palladium catalyst in the presence of a base is another effective technique. taylorfrancis.comgoogle.com

A related strategy involves the reduction of sulfonamides. For instance, 2,5-difluorobenzsulfamide can be reduced to 2,5-difluorothiophenol. google.com This approach provides an alternative route to the desired thiol functionality.

Table 1: Comparison of Reducing Agents for Sulfonyl Chloride to Thiol Conversion

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Zinc Dust/Acid | Acidic | Inexpensive, effective | Can reduce other sensitive functional groups |

| Triphenylphosphine | Toluene, often reflux | Good functional group tolerance | Stoichiometric phosphine (B1218219) oxide byproduct |

| Catalytic Hydrogenation (Pd/C) | H2 gas, base | Clean, catalytic | Requires pressure equipment, potential for catalyst poisoning |

| Lithium Aluminum Hydride | Anhydrous ether/THF | Powerful reducing agent | Reduces many other functional groups, requires careful handling |

Formate-Mediated Thiophenol Synthesis

A notable method for the preparation of thiophenols involves the reaction of a sulfonamide with a formate (B1220265) salt, such as ammonium (B1175870) formate or potassium formate. google.com This process typically involves heating the reactants, leading to the formation of the corresponding thiophenol. For example, 2-methoxybenzenesulfonamide (B1586911) can be converted to 2-methoxybenzenethiol (B42552) by heating with ammonium formate. google.com This method has been shown to be effective for a range of substituted benzenesulfonamides. Recent research has also highlighted the role of formates in visible-light-induced syntheses, acting as donors in electron-donor-acceptor (EDA) complexes. researchgate.netresearchgate.net

Xanthate Methodologies

The Leuckart thiophenol reaction provides a classical route to thiophenols from diazonium salts via a xanthate intermediate. wikipedia.orgacs.org In this method, an aryldiazonium salt is treated with a potassium ethyl xanthogenate. orgsyn.org The resulting aryl xanthate is then hydrolyzed to yield the thiophenol. rsc.org

While effective, this method can sometimes be accompanied by side reactions. orgsyn.org More recent developments have focused on copper-catalyzed reactions of aryl halides with potassium ethyl xanthogenate to form S-aryl xanthates, which can then be converted to the corresponding thiols. organic-chemistry.org These newer protocols often offer milder reaction conditions and broader functional group tolerance.

Lithiation-Sulfur Quench Approaches

The lithiation-sulfur quench approach is a powerful and widely used method for the introduction of a thiol group onto an aromatic ring. This strategy involves the deprotonation of an aromatic C-H bond using a strong organolithium base, typically n-butyllithium or t-butyllithium, to form an aryllithium intermediate. This intermediate is then quenched with elemental sulfur (S₈) to form a lithium thiolate, which upon acidic workup, yields the desired thiophenol.

The regioselectivity of the lithiation is directed by the substituents already present on the aromatic ring. In the context of synthesizing this compound, the starting material would likely be 1,4-difluoro-2-methoxybenzene. The methoxy group is a potent ortho-directing group, which would facilitate lithiation at the C5 position. The fluorine atoms also influence the acidity of the adjacent protons, potentially impacting the regioselectivity.

A general representation of this approach is outlined below:

Reaction Scheme: Lithiation-Sulfur Quench

This method's success is contingent on the stability of the aryllithium intermediate and the absence of side reactions, such as lithium-halogen exchange.

Regioselective Synthesis of Fluorinated and Methoxylated Thiophenols

Achieving the desired regiochemistry in polysubstituted aromatic compounds is a critical aspect of synthetic design. The synthesis of this compound requires precise control over the placement of the fluoro, methoxy, and thiol groups.

One strategy for achieving regioselectivity is through nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated precursors. For instance, starting with hexafluorobenzene (B1203771), sequential and regioselective displacement of fluorine atoms with methoxide and a protected thiol equivalent could be envisioned. The high reactivity of the C-F bonds in hexafluorobenzene towards nucleophiles allows for a controlled, stepwise introduction of substituents. The positions of the existing substituents guide the regioselectivity of the subsequent substitutions.

Another approach involves the use of directed ortho-metalation (DoM), where a directing group on the aromatic ring guides the deprotonation to an adjacent position. For a precursor like 2,5-difluoroanisole, the methoxy group would direct lithiation to the C6 position. Subsequent quenching with a sulfur electrophile would yield the corresponding thiophenol.

The difluoromethylation of thiophenols using reagents like sodium chlorodifluoroacetate (SCDA) has also been reported as a viable method. For example, 4-methoxythiophenol can be successfully difluoromethylated using SCDA. acs.org This highlights a potential route to fluorinated thiophenols, although it introduces a difluoromethylthio group rather than a free thiol.

The following table summarizes potential precursors and their expected regiochemical outcomes in the synthesis of fluorinated and methoxylated thiophenols:

| Precursor | Reagent | Expected Major Product |

| 1,4-Difluoro-2-methoxybenzene | 1. n-BuLi 2. S₈ 3. H⁺ | This compound |

| 2,5-Difluoroanisole | 1. n-BuLi 2. S₈ 3. H⁺ | 2,5-Difluoro-6-methoxythiophenol |

| Hexafluorobenzene | 1. NaOMe 2. NaSH | Mixture of isomers |

Multi-Step Linear and Convergent Synthetic Pathways

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a starting material through a series of steps. A hypothetical linear synthesis of this compound could start from a simple fluorinated phenol (B47542).

Hypothetical Linear Synthesis:

Fluorination: Introduction of a second fluorine atom onto a fluorophenol derivative.

Methoxylation: O-methylation of the phenolic hydroxyl group.

Introduction of the Thiol Group: This could be achieved through various methods, such as the Newman-Kwart rearrangement of a corresponding O-aryl thiocarbamate followed by hydrolysis, or a lithiation-sulfur quench as previously discussed.

A convergent synthesis , in contrast, involves the synthesis of several key fragments of the molecule separately, which are then combined in the later stages. For this compound, a convergent approach might involve the synthesis of a difluoromethoxyphenyl fragment and a separate sulfur-containing reagent. These fragments would then be coupled, for example, via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Hypothetical Convergent Synthesis:

Fragment A Synthesis: Preparation of a 1-bromo-2,5-difluoro-4-methoxybenzene.

Fragment B Synthesis: A suitable sulfur nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol.

Coupling: Palladium-catalyzed cross-coupling of Fragment A and Fragment B.

Catalytic and Stereoselective Synthesis of Related Fluorinated Thiol Structures

While this compound itself is achiral, the synthesis of related chiral fluorinated thiol structures is of significant interest, particularly in the development of pharmaceuticals. Catalytic and stereoselective methods are crucial for accessing enantiomerically pure compounds.

Asymmetric synthesis of fluorinated compounds can be achieved through various catalytic methods:

Enantioselective Fluorination: The use of chiral fluorinating reagents or a chiral catalyst with an achiral fluorine source to introduce a fluorine atom stereoselectively.

Asymmetric Hydrogenation: The reduction of a prochiral fluorinated alkene or ketone using a chiral catalyst to create a stereocenter.

Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the synthesis of chiral fluorinated thiols, a key strategy could involve the stereoselective addition of a thiol to a fluorinated prochiral Michael acceptor. The use of a chiral catalyst, such as a cinchona alkaloid derivative, can facilitate the enantioselective formation of the C-S bond.

The development of biocatalytic methods also offers a powerful approach for the stereoselective synthesis of fluorinated molecules. nih.gov Engineered enzymes can catalyze reactions with high enantioselectivity under mild conditions.

Synthetic Challenges and Purity Assessment in Fluorinated Thiophenol Production

The synthesis of fluorinated thiophenols is often accompanied by several challenges:

Regiochemical Control: As discussed, achieving the desired substitution pattern on a polysubstituted aromatic ring can be difficult and may lead to isomeric impurities.

Handling of Reagents: Many reagents used in these syntheses, such as organolithium compounds and some fluorinating agents, are highly reactive and require careful handling under inert atmospheres.

Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For example, the thiol group is susceptible to oxidation to form disulfides, especially during workup and purification.

Purification: The separation of the desired product from starting materials, reagents, and byproducts, particularly isomeric impurities, can be challenging and often requires chromatographic techniques.

Purity Assessment

Ensuring the purity of the final product is critical. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of fluorinated compounds. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to separate the components of a mixture and determine the purity of the product. By using a suitable detector (e.g., FID for GC, UV or MS for HPLC), the relative amounts of the main product and any impurities can be quantified.

A typical purity analysis for a related compound, 4-methoxythiophenol, might reveal the presence of impurities such as the corresponding disulfide and other isomers. ruifuchem.com

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro 4 Methoxythiophenol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group (-SH) in 2,5-Difluoro-4-methoxythiophenol is a soft nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is influenced by the electronic effects of the substituted benzene (B151609) ring.

S-Alkylation and S-Acylation Reactions

S-alkylation and S-acylation are fundamental transformations for thiols, leading to the formation of thioethers and thioesters, respectively. The thiol group of substituted thiophenols, such as 4-methoxythiophenol, readily undergoes these reactions. researchgate.net

S-Alkylation: This reaction involves the nucleophilic attack of the thiolate anion, formed by deprotonation of the thiol, on an alkyl halide or another suitable electrophile. For instance, a general method for the difluoromethylation of thiophenols uses sodium chlorodifluoroacetate (SCDA) as the difluoromethylating agent. acs.orgmasterorganicchemistry.com The reaction proceeds by the decarboxylation of SCDA to generate difluorocarbene, which is then trapped by the thiol. acs.org The electronic nature of the aromatic ring has been shown to have little effect on the yield, with both electron-rich and electron-poor thiophenols undergoing smooth conversion to the corresponding difluoromethyl thioethers. acs.org In a large-scale reaction, 4-methoxythiophenol was converted to its S-difluoromethylated product in 86% yield. acs.org

S-Acylation: This process, also known as S-palmitoylation in biological contexts, involves the reversible addition of fatty acids to cysteine residues in proteins. biorxiv.orgfrontiersin.org In synthetic chemistry, S-acylation is typically achieved by reacting the thiol with an acyl halide or anhydride, often in the presence of a base. Thiophenols, including activated ones like 4-methoxythiophenol, can be successfully acylated to produce thioesters. researchgate.net This reactivity is crucial for regulating protein localization and function in biological systems. frontiersin.org

Table 1: Representative S-Alkylation Reactions of Substituted Thiophenols This table is interactive. Click on the headers to sort the data.

| Thiophenol Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxythiophenol | Sodium Chlorodifluoroacetate (SCDA) | 4-Methoxyphenyl difluoromethyl sulfide | 86 | acs.org |

| 4-Methylthiophenol | Sodium Chlorodifluoroacetate (SCDA) | 4-Methylphenyl difluoromethyl sulfide | 94 | acs.org |

| 4-Chlorothiophenol | Sodium Chlorodifluoroacetate (SCDA) | 4-Chlorophenyl difluoromethyl sulfide | 91 | acs.org |

| 4-Nitrothiophenol | Benzoyl Chloride | S-(4-nitrophenyl) benzothioate | - | researchgate.net |

Thiol-Ene and Thiol-Yne Additions

The thiol-ene and thiol-yne reactions are powerful "click" chemistry processes that involve the addition of a thiol across a double or triple bond, respectively, to form thioethers. wikipedia.org These reactions are known for their high yields, stereoselectivity, and rapid rates. wikipedia.org

The reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, this mechanism forms a thiyl radical (RS•). The radical adds to the alkene or alkyne in an anti-Markovnikov fashion. wikipedia.org This is the most common pathway, especially under UV initiation. diva-portal.org

Michael Addition: This pathway occurs with electron-poor alkenes and is typically catalyzed by a base or nucleophile. wikipedia.org

Radical-Mediated Thiol Chemistry

Beyond the thiol-ene reaction, the thiol group of this compound can participate in various radical-mediated processes. The formation of a thiyl radical (RS•) is a key step.

A notable application is in organophotoredox catalysis. 4-Methoxybenzenethiol (B147237) has been effectively used as an organophotocatalyst for defluorinative alkylation reactions. rsc.orgrsc.org The proposed mechanism begins with the deprotonation of the thiol to form a thiolate anion. rsc.org Under light irradiation, this anion is excited and acts as a potent single-electron donor, capable of reducing trifluoromethyl compounds to generate a difluoromethyl radical via C-F bond cleavage. rsc.orgresearchgate.net This radical then engages in further reactions, such as addition to an alkene, to form the final product. rsc.org The reaction proceeds efficiently under mild conditions, highlighting the utility of substituted thiophenols in facilitating challenging chemical transformations. rsc.orgrsc.org

Aromatic Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound is governed by the combined electronic effects of the thiol, methoxy (B1213986), and fluorine substituents. These groups influence both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups (like -NO₂) and good leaving groups (like halogens). libretexts.orgnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org

In the context of this compound, two scenarios are possible:

As a Nucleophile: The thiol group can act as a nucleophile, attacking an activated aryl halide. Thiolates are effective nucleophiles in SNAr reactions, displacing halides from rings activated by groups such as nitro groups. nih.gov The reaction of 4,5-difluoro-1,2-dinitrobenzene with various thiols is a representative example. nih.gov

As a Substrate: The aromatic ring of this compound itself could potentially undergo SNAr. The fluorine atoms are potential leaving groups. However, for an SNAr reaction to occur on this ring, a very strong nucleophile would be required, as the ring is not strongly activated towards nucleophilic attack. The electron-donating methoxy and thiol groups counteract the activating effect of the fluorine atoms. Therefore, this pathway is generally less favorable than reactions where the thiol acts as the nucleophile. libretexts.org

Recent studies have shown that many SNAr reactions, previously assumed to be stepwise, may proceed through a concerted mechanism. nih.govresearchgate.net

Electrophilic Aromatic Substitution Patterns and Site Selectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents.

On the this compound ring, the substituents have the following directing effects:

-OCH₃ (at C4): A strongly activating, ortho, para-directing group. It directs incoming electrophiles to positions 3 and 5.

-SH (at C1): An activating, ortho, para-directing group. It directs to positions 2, 4, and 6.

-F (at C2 and C5): Deactivating but ortho, para-directing groups. The fluorine at C2 directs to C1, C3, and C5. The fluorine at C5 directs to C2, C4, and C6.

Predicting Site Selectivity:

Position 3: Is ortho to the powerful activating -OCH₃ group and meta to the -SH group. It is also ortho to the fluorine at C2. This position is strongly activated.

Position 6: Is ortho to the -SH group and meta to the -OCH₃ group. It is also ortho to the fluorine at C5.

Positions 2, 4, and 5 are already substituted.

Considering the hierarchy of activating ability (-OCH₃ > -SH > -F), the methoxy group is the dominant directing group. It strongly activates the adjacent C3 position. While the thiol group directs to C6, this position is only meta to the stronger activating methoxy group. Therefore, electrophilic attack is most likely to occur at the C3 position.

Experimental evidence from related compounds supports the possibility of ring substitution. In the electrophilic trifluoromethylthiolation of 4-methoxythiophenol, a minor by-product resulting from substitution on the aromatic ring was observed, confirming that the ring is susceptible to electrophilic attack despite the primary reactivity of the thiol group. rsc.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution This table summarizes the expected influence of each substituent on the regioselectivity of EAS reactions.

| Substituent | Position | Type | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -SH | C1 | Activating | Ortho, Para | 2, 4, 6 |

| -F | C2 | Deactivating | Ortho, Para | 1, 3, 5 |

| -OCH₃ | C4 | Strongly Activating | Ortho, Para | 3, 5 |

| -F | C5 | Deactivating | Ortho, Para | 2, 4, 6 |

| Predicted Outcome | C3 (major) , C6 (minor) |

Influence of Fluorine and Methoxy Groups on Ring Activation/Deactivation

The reactivity of the benzene ring in this compound towards electrophilic or nucleophilic attack is governed by the interplay of the electronic effects of its substituents.

Methoxy (-OCH₃): The methoxy group is a powerful activating group for electrophilic aromatic substitution. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a very strong electron-donating mesomeric effect (+M) via its lone pair electrons. The +M effect dominates, significantly increasing the electron density of the ring, particularly at the ortho and para positions. researchgate.net

Thiol (-SH): The thiol group has a more complex influence. It is considered a weakly activating group. It has a weak inductive withdrawing effect (-I) and a moderate electron-donating resonance effect (+M) from the sulfur lone pairs. nih.govnih.gov Its ability to participate in S-H/π interactions can also influence local electronic environments. researchgate.net

In this compound, the powerful activating +M effect of the methoxy group at position 4 works in concert with the weaker +M effect of the thiol group at position 1. These are opposed by the strong -I effects of the two fluorine atoms at positions 2 and 5. The net effect is a complex electronic landscape. The methoxy group strongly activates the positions ortho to it (positions 3 and 5). However, position 5 is occupied by a fluorine atom. Position 3 is therefore the most likely site for electrophilic attack, being activated by the methoxy group and only meta to one of the deactivating fluorine atoms. The ring is generally considered electron-rich due to the potent methoxy group, which can make traditional SNAr reactions challenging without specific catalytic activation. nih.govresearchgate.net

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect (σ | Resonance Effect (σ | Overall Nature |

| -F | Strong Acceptor (~+0.51) | Weak Donor (~-0.34) | Deactivating |

| -OCH₃ | Weak Acceptor (~+0.27) | Strong Donor (~-0.61) | Activating |

| -SH | Weak Acceptor (~+0.25) | Moderate Donor (~-0.15) | Weakly Activating |

| -CF₂OCH₃ | Moderate Acceptor (~+0.22) | Moderate Acceptor (~+0.07) | Deactivating nuph.edu.uaresearchgate.net |

Note: Hammett constants (σ) are a measure of the electronic effect of a substituent in a benzene ring. Positive values indicate electron-withdrawing character, and negative values indicate electron-donating character. Values are approximate and can vary with the specific reaction and conditions.

Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol group is the most readily reactive site for oxidation in the molecule.

Thiols are readily oxidized to form disulfides (R-S-S-R). libretexts.orgresearchgate.net This is a common transformation for thiophenols and can often occur simply on exposure to atmospheric oxygen, a process that can be catalyzed by metal ions. researchgate.netscispace.com The reaction involves the coupling of two thiyl radicals, which are formed via a one-electron oxidation of the corresponding thiolate anions. scispace.com

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

This conversion can be achieved with a wide variety of mild oxidizing agents. The resulting disulfide, bis(2,5-difluoro-4-methoxyphenyl) disulfide, can be readily reduced back to the original thiol using reducing agents like zinc in an acidic medium. libretexts.org This reversible oxidation-reduction is a hallmark of thiol chemistry.

Table 2: Common Reagents for Thiol to Disulfide Oxidation

| Reagent Class | Examples | Conditions |

| Halogens | Iodine (I₂), Bromine (Br₂) | Mild, often in a basic medium to form the thiolate. wikipedia.org |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Often requires acid or catalyst. biolmolchem.comorganic-chemistry.org |

| Peroxides | Hydrogen peroxide (H₂O₂) | Can lead to over-oxidation if not controlled. wikipedia.org |

| Metal Catalysts | Fe³⁺, Cu²⁺, Au/CeO₂ | Catalytic amounts, often with air as the oxidant. scispace.com |

| Other | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Mild and efficient. organic-chemistry.org |

Further oxidation of the thiol group under more vigorous conditions can lead to higher oxidation states of sulfur. The oxidation of a thiol first yields a sulfenic acid (R-SOH), which is typically unstable and rapidly oxidized further to a sulfinic acid (R-SO₂H), and finally to a sulfonic acid (R-SO₃H). nih.govacs.org

R-SH + [O] → R-SOH → R-SO₂H → R-SO₃H

Powerful oxidizing agents are required to achieve the complete conversion to the sulfonic acid. wikipedia.org Reagents like Oxone® (potassium peroxymonosulfate) in the presence of a base like sodium bicarbonate, or potassium bromate (B103136) (KBrO₃), have been shown to be effective for converting a variety of thiols directly to their corresponding sulfonic acids. researchgate.net Hydrogen peroxide can also be used, though careful control of conditions is necessary to avoid unwanted side reactions. acs.org

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, in aromatic systems, particularly those that are not severely electron-deficient, C-F bonds can be functionalized through various catalytic methods.

Nucleophilic aromatic substitution (SNAr) of fluoride (B91410) is typically favored on electron-poor aromatic rings. masterorganicchemistry.comwikipedia.org The presence of the strongly electron-donating methoxy group in this compound makes the ring electron-rich, which disfavors the classical SNAr mechanism. nih.govresearchgate.net

However, recent advances have enabled the functionalization of C-F bonds even in electron-rich arenes. These methods often involve:

Transition-Metal Catalysis: Complexes of nickel, palladium, and rhodium can activate C-F bonds, often via an oxidative addition step. osti.govmdpi.comresearchgate.net For instance, nickel complexes with specific phosphine (B1218219) ligands have been used for cross-coupling reactions of electron-rich aryl fluorides. mdpi.com

Photoredox Catalysis: Organic photoredox catalysts can facilitate the formation of a cation radical from the electron-rich fluoroarene. This cation radical is highly susceptible to nucleophilic attack, enabling C-F substitution under mild conditions with a variety of nucleophiles like amines and carboxylic acids. nih.govresearchgate.netresearchgate.net

Given the substitution pattern, C-F activation would likely occur preferentially at the C5-F bond, which is ortho to the activating methoxy group and para to the thiol group, over the C2-F bond.

Reaction Kinetics and Mechanistic Pathways

Thiol Oxidation: The oxidation of thiophenols often follows Michaelis-Menten type kinetics, especially in catalyzed reactions, suggesting the formation of an intermediate complex between the catalyst and the thiol substrate. oup.com The rate of oxidation is generally dependent on the concentration of the thiolate anion, and thus increases with pH. nih.gov Aromatic thiols are typically more acidic and thus more readily oxidized than aliphatic thiols. biolmolchem.com Kinetic studies on various thiophenols have shown that the reaction rate can be influenced by the electronic nature of other ring substituents. acs.orgresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. masterorganicchemistry.comresearchgate.net

Elimination: The leaving group (in this case, fluoride) is expelled, and the aromaticity of the ring is restored.

For electron-rich systems like this compound, alternative mechanisms are more likely. Cation radical-accelerated substitution (CRA-SNAr) via photoredox catalysis involves single-electron transfer (SET) to form a cation radical, which then undergoes nucleophilic attack. nih.govresearchgate.net Transition-metal-catalyzed pathways proceed through a catalytic cycle often involving oxidative addition, ligand exchange, and reductive elimination. The exact kinetics would be highly dependent on the specific catalyst, nucleophile, and reaction conditions employed.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of 2,5-Difluoro-4-methoxythiophenol, providing detailed insights into the proton, fluorine, and carbon frameworks of the molecule.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum provides crucial information about the number, environment, and connectivity of protons within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy protons typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The thiol proton signal can be broad and its chemical shift may vary depending on concentration and solvent.

Fluorine (¹⁹F) NMR for Fluorine Environments and Spin-Spin Coupling

¹⁹F NMR spectroscopy is a powerful tool for probing the electronic environment of fluorine atoms. nih.govthermofisher.com For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts of these signals are influenced by the electronic effects of the neighboring substituents. Furthermore, the spectrum will exhibit complex splitting patterns arising from fluorine-fluorine and fluorine-proton spin-spin coupling, providing valuable information about the relative positions of these nuclei within the aromatic ring. thermofisher.com

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum complements the ¹H and ¹⁹F NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons will appear in the downfield region of the spectrum, with their chemical shifts influenced by the attached fluorine, methoxy, and thiol groups. The carbon of the methoxy group will be found in the aliphatic region. The carbon atoms directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling.

Table 1: Representative NMR Data for Substituted Phenols and Thiophenols

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-Methoxyphenol | 6.7-6.9 (m, 4H, Ar-H), 3.7 (s, 3H, OCH₃) | 153.1, 149.8, 115.9, 114.8, 55.7 | rsc.org |

| 2-Methoxyphenol | 6.8-7.1 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃) | 147.2, 146.5, 121.3, 119.8, 114.5, 110.9, 55.9 | researchgate.net |

| Thiophenol | 7.1-7.4 (m, 5H, Ar-H), 3.4 (s, 1H, SH) | 131.3, 129.2, 128.9, 126.6 | chemicalbook.com |

| 4-Methoxythiophenol | 7.3 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H), 3.3 (s, 1H) | 158.7, 134.1, 120.9, 114.6, 55.3 | nih.gov |

| 2,4-Difluorophenol | 6.8-7.2 (m, 3H, Ar-H) | 154.4 (dd), 151.0 (dd), 117.5 (dd), 112.1 (dd), 105.4 (t) | chemicalbook.com |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/HOESY)

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments is employed. researchgate.netyoutube.comgithub.iosdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on their attached protons. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different functional groups, such as linking the methoxy protons to the aromatic ring. researchgate.netsdsu.edu

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy/Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. In the context of this compound, a ¹H-¹⁹F HOESY experiment can be particularly informative, showing spatial proximity between specific protons and fluorine atoms, further confirming their relative positions on the aromatic ring. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H stretch (typically weak and around 2550-2600 cm⁻¹), C-S stretch, C-O-C stretches of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic ring. The C-F stretching vibrations will appear as strong bands in the fingerprint region (typically 1000-1400 cm⁻¹). amazonaws.comyoutube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 2: Characteristic IR and Raman Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S-H Stretch | 2550-2600 (weak) | 2550-2600 (strong) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1000-1400 (strong) | Variable |

| C-O Stretch (Methoxy) | 1000-1300 | Variable |

| C-S Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the thiol proton, the methoxy group (as a methyl radical or formaldehyde), and potentially the fluorine atoms, leading to a series of fragment ions that can be rationalized based on the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. unibo.it

Conformational Analysis and Intramolecular Interactions

The conformational preferences of thiophenol and its derivatives are primarily governed by the orientation of the thiol (-SH) group relative to the benzene (B151609) ring. This orientation is influenced by a combination of steric and electronic effects arising from the substituents on the aromatic ring.

The rotation of the thiol group around the C-S bond is characterized by a potential energy barrier. For many substituted thiophenols, this rotational barrier is twofold (V₂), reflecting the energy difference between planar and perpendicular conformations of the S-H bond relative to the aromatic ring.

In the case of 4-methoxythiophenol, the electron-donating methoxy group influences the conformational equilibrium. Studies have shown that the conformation of lowest energy is the one in which the S-H bond lies in a plane perpendicular to the benzene ring. researchgate.netresearchgate.net The twofold barrier to internal rotation (V₂) for 4-methoxythiophenol has been determined to be approximately 1.9 ± 0.4 kJ/mol. researchgate.netresearchgate.net This relatively low barrier suggests a significant degree of rotational freedom for the thiol group.

Conversely, the presence of electron-withdrawing fluorine atoms, as seen in 3,5-difluorothiophenol, leads to a substantially higher rotational barrier. For 3,5-difluorothiophenol, the V₂ is reported to be 6.4 kJ/mol. cdnsciencepub.com This increase indicates a stronger preference for a specific conformation, likely due to the electronic interactions between the fluorine atoms and the thiol group, mediated through the aromatic π-system.

Based on these related compounds, it can be inferred that the internal rotational barrier of the thiol group in this compound would be a result of the competing electronic effects of the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

Table 1: Internal Rotational Barriers of the Thiol Group in Substituted Thiophenols

| Compound | Substituents | Twofold Rotational Barrier (V₂) (kJ/mol) |

| Thiophenol | None | 3.4 |

| 4-Methoxythiophenol | 4-OCH₃ | 1.9 ± 0.4 |

| 3,5-Difluorothiophenol | 3,5-di-F | 6.4 |

| 4-Nitrothiophenol | 4-NO₂ | 9.0 ± 0.8 |

| 4-Aminothiophenol | 4-NH₂ | 2.9 ± 0.4 |

The conformational preferences of the thiol group are significantly modulated by the electronic nature of the substituents on the benzene ring. Electron-donating groups, such as methoxy (-OCH₃) and amino (-NH₂), tend to favor a conformation where the S-H bond is perpendicular to the plane of the aromatic ring. researchgate.netresearchgate.net This preference is attributed to the minimization of repulsive interactions between the lone pairs of the sulfur atom and the π-electrons of the ring, which are enhanced by the electron-donating substituent.

In contrast, strong π-electron-accepting groups, like the nitro group (-NO₂) in 4-nitrothiophenol, stabilize a planar conformation where the S-H bond lies in the molecular plane. researchgate.netresearchgate.net This is due to enhanced conjugation between the thiol group and the nitro group through the aromatic ring.

For this compound, the situation is more complex due to the presence of both an electron-donating group (4-methoxy) and electron-withdrawing groups (2,5-difluoro). The fluorine atom at position 2 (ortho to the thiol group) can introduce steric hindrance and also engage in through-space interactions with the thiol group, potentially influencing its orientation. The fluorine atom at position 5 (meta to the thiol group) will primarily exert its electronic influence through the aromatic system.

It is plausible that the electron-donating character of the methoxy group at the para position would favor a perpendicular orientation of the thiol group. However, the cumulative electron-withdrawing effect of the two fluorine atoms would likely increase the rotational barrier compared to 4-methoxythiophenol alone. The precise conformational preference would depend on the delicate balance of these competing steric and electronic interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing information about orbital energies, electron density distribution, and molecular properties. A typical DFT study on 2,5-Difluoro-4-methoxythiophenol would involve selecting a functional (e.g., B3LYP, PBE) and a basis set to solve the Kohn-Sham equations.

Hypothetical Research Data:

A hypothetical study could yield data on properties such as:

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity. Their energy gap would indicate the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These would reveal the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites. The fluorine, oxygen, and sulfur atoms would be expected to be regions of high electron density.

Interactive Data Table: Hypothetical DFT-Calculated Properties

| Property | Hypothetical Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are purely illustrative and await experimental or computational validation.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. Accurate predictions require careful consideration of solvent effects and the choice of theoretical level.

Infrared (IR) Frequencies: The vibrational frequencies in the IR spectrum can be calculated to identify characteristic bond stretches and bends. For this molecule, key vibrations would include the S-H stretch, C-S stretch, C-F stretches, and various vibrations of the benzene (B151609) ring and methoxy (B1213986) group.

Interactive Data Table: Hypothetical Calculated vs. Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (SH) | Value ppm | To be determined |

| ¹³C NMR (C-S) | Value ppm | To be determined |

| ¹⁹F NMR (C-F) | Value ppm | To be determined |

| IR Freq (S-H stretch) | Value cm⁻¹ | To be determined |

| IR Freq (C-F stretch) | Value cm⁻¹ | To be determined |

Note: The values in this table are hypothetical and require future research for confirmation.

Reaction Mechanism Exploration using Transition State Theory

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, one could investigate reactions such as deprotonation of the thiol group, nucleophilic aromatic substitution, or oxidation of the sulfur atom. Transition state theory would be employed to calculate reaction rates.

Conformational Landscape Exploration via Ab Initio and Semi-Empirical Methods

The presence of the methoxy and thiophenol groups suggests the possibility of different rotational conformers. Ab initio methods (like Hartree-Fock) and more computationally efficient semi-empirical methods (like AM1 or PM3) could be used to explore the conformational landscape. This would involve rotating the C-O and C-S bonds to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. These simulations track the movement of atoms over time, offering a picture of the molecule's flexibility, solvent interactions, and potential binding modes.

Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Synthesis of Substituted 2,5-Difluoro-4-methoxythiophenol Analogues

The synthesis of analogues of this compound can be achieved by adapting established methods for preparing substituted thiophenols. A common strategy involves the diazotization of a substituted aniline, followed by reaction with a sulfur source. For instance, the synthesis of 3,5-difluorothiophenol is accomplished by treating 3,5-difluoroaniline (B1215098) with sodium nitrite (B80452) and sulfuric acid, followed by reaction with potassium ethylxanthate (B89882) and subsequent hydrolysis. cdnsciencepub.com This general approach allows for the creation of various analogues by simply changing the starting aniline.

Another powerful method involves the direct introduction of the thiol group onto a functionalized aromatic ring. The lithiation of a substituted aromatic compound followed by quenching with elemental sulfur is a viable route. This has been demonstrated in the preparation of 3,5-dichloro-2,6-difluoro-4-methoxythiophenol from its corresponding lithiated anisole (B1667542) precursor. researchgate.net Furthermore, the reduction of sulfonyl chlorides or sulfonamides can yield the desired thiophenol. google.com A Chinese patent describes the preparation of 2,5-difluorothiophenol by heating 2,5-difluorobenzsulfamide with potassium formate (B1220265). google.com

These synthetic strategies enable access to a variety of analogues with modified substitution patterns, as detailed in the table below.

| Analogue Name | Potential Synthetic Precursor | Synthetic Method |

| 3,5-Difluoro-4-methoxythiophenol | 3,5-Difluoro-4-methoxyaniline | Diazotization/Xanthate reaction |

| 2,6-Difluoro-4-methoxythiophenol | 1,3-Difluoro-5-methoxybenzene | Lithiation and reaction with sulfur |

| 2-Chloro-5-fluoro-4-methoxythiophenol | 2-Chloro-5-fluoro-4-methoxybenzenesulfonamide | Reduction of sulfonamide |

| 2,5-Difluoro-4-hydroxythiophenol | 2,5-Difluoro-4-methoxyanisole | Ether demethylation followed by thiolation |

Derivatization at the Thiol Group: Thioethers, Thioesters, and Sulfonamides

The thiol group is the most prominent site for derivatization, readily undergoing reactions to form thioethers, thioesters, and sulfonamides.

Thioethers: The formation of thioethers can be accomplished through the alkylation of the thiol group with alkyl halides in the presence of a base. researchgate.net More specialized thioethers, such as α,α-difluoroalkyl thioethers, can be synthesized via photocatalytic hydrothiolation of gem-difluoroalkenes. nih.govresearchgate.net This method avoids harsh conditions and provides access to compounds with increased oxidative stability compared to their non-fluorinated counterparts. nih.gov Additionally, direct difluoromethylation of the thiol to form a difluoromethyl thioether can be achieved using reagents like sodium chlorodifluoroacetate, which generates difluorocarbene in situ. acs.org This reaction has been successfully applied to 4-methoxythiophenol, yielding the corresponding difluoromethyl thioether with high efficiency. acs.org

Thioesters: Thioesters are readily prepared by the acylation of the thiophenol with acyl halides or anhydrides. researchgate.net This reaction provides a straightforward method to introduce a variety of acyl groups, further diversifying the molecular structure.

Sulfonamides: The synthesis of sulfonamides from thiophenols typically involves a two-step process. First, the thiol is oxidized to the corresponding sulfonyl chloride, for example, using chlorine in the presence of water. The resulting sulfonyl chloride is then reacted with a primary or secondary amine to furnish the desired sulfonamide.

The table below summarizes key derivatization reactions at the thiol position.

| Derivative Class | Reagents and Conditions | Product Type |

| Thioether | Alkyl halide, Base | Alkyl aryl sulfide |

| Thioether | gem-Difluoroalkene, Photocatalyst | α,α-Difluoroalkyl aryl sulfide |

| Thioether | Sodium Chlorodifluoroacetate (SCDA) | Difluoromethyl aryl sulfide |

| Thioester | Acyl halide or Anhydride, Base | S-Aryl thioester |

| Sulfonamide | 1. Oxidation (e.g., Cl2/H2O) 2. Amine | N-Substituted arylsulfonamide |

Modification of the Methoxy (B1213986) Group and Fluorine Atoms

Beyond the thiol group, the aromatic ring itself offers avenues for modification, specifically at the methoxy group and the fluorine atoms.

Modification of the Methoxy Group: The methoxy group can be converted to a hydroxyl group through ether cleavage. This demethylation is a common transformation for aryl methyl ethers and can be achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). This conversion to the corresponding phenol (B47542) would significantly alter the electronic properties and potential biological activity of the molecule.

Modification of the Fluorine Atoms: The fluorine atoms on the electron-rich aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is dictated by the combined electronic effects of the methoxy and thiol (or its derivative) groups. The fluorine atom at the C-5 position, which is ortho to the thiol and meta to the methoxy group, is likely the most activated site for nucleophilic attack. This is because the thiol group (especially as a thiolate) can help stabilize the negative charge of the Meisenheimer complex intermediate. Research on the regioselective substitution of tetrafluorinated BOPYPY dyes by 4-methoxythiophenol has shown that specific fluorine atoms can be targeted under mild conditions, providing a model for the reactivity of this compound. nih.gov

Positional Isomers and Their Comparative Reactivity

The placement of the fluorine and methoxy substituents around the thiophenol core significantly impacts the molecule's properties and reactivity. Several positional isomers are known or can be synthesized, each with a unique chemical profile.

| Isomer Name | Key Structural Feature | Expected Reactivity Differences |

| This compound | F atoms are ortho and meta to the -SH group. | -SH is flanked by F; C-S rotational barrier influenced by ortho F. |

| 2,4-Difluorothiophenol (B157739) google.com | F atoms are ortho and para to the -SH group. | The para-F is highly activated for SNAr. |

| 3,4-Difluorothiophenol google.com | F atoms are meta and para to the -SH group. | The para-F is activated for SNAr. |

| 3,5-Difluorothiophenol cdnsciencepub.com | Both F atoms are meta to the -SH group. | Symmetrical structure; lower SNAr reactivity compared to isomers with para-F. |

| 2-Fluoro-4-methoxythiophenol google.com | Single F atom ortho to the -SH group. | Reactivity influenced by the interplay of a single ortho-F and para-methoxy group. |

| 3-Fluoro-4-methoxythiophenol | Single F atom meta to the -SH group. | Different electronic distribution compared to the 2-fluoro isomer. |

The comparative reactivity of these isomers is largely governed by electronic effects. For instance, in SNAr reactions, a fluorine atom positioned para to an electron-donating group (like -SH or -S⁻) is significantly more reactive than one in the meta position. Therefore, 2,4-difluorothiophenol would be expected to undergo nucleophilic substitution at the C-4 position more readily than this compound at either C-2 or C-5.

Furthermore, the internal barrier to rotation around the C–S bond is sensitive to the substitution pattern. Studies on 3,5-disubstituted thiophenols have shown that meta substituents increase this rotational barrier. cdnsciencepub.com In this compound, the ortho-fluorine atom would exert a significant steric and electronic influence on the conformation of the thiol group.

Chiral Derivatives and Enantioselective Synthesis

While this compound itself is an achiral molecule, its thiol group serves as a handle for the synthesis of a wide array of chiral derivatives. The introduction of chirality can be achieved through several strategies.

One common approach is the reaction of the thiophenolate anion with a chiral electrophile, such as a chiral epoxide or a chiral alkyl halide. This reaction forms a new carbon-sulfur bond and incorporates a pre-existing stereocenter into the molecule, resulting in a diastereomeric mixture or a single enantiomer, depending on the nature of the electrophile.

Alternatively, a prochiral thioether derived from this compound can be subjected to asymmetric oxidation. For example, the synthesis of an ethyl phenyl thioether followed by oxidation with a chiral oxidizing agent (e.g., a modified Sharpless reagent or a chiral oxaziridine) can produce a chiral sulfoxide (B87167) in an enantioselective manner. Chiral sulfoxides are valuable intermediates in asymmetric synthesis.

Although specific examples of enantioselective synthesis starting directly from this compound are not prominent in the literature, the principles of asymmetric synthesis are well-established and broadly applicable. The use of chiral catalysts and reagents in conjunction with this versatile thiophenol building block opens the door to the creation of novel, enantiomerically enriched compounds for various applications. ambeed.com

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Core Building Block in Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. The thiol group of 2,5-Difluoro-4-methoxythiophenol is a potent nucleophile, a key characteristic for participation in many MCRs.

While specific examples detailing the use of this compound in MCRs are not extensively documented in dedicated studies, its structural features make it an ideal candidate for such transformations. For instance, it could serve as the sulfur-containing component in Passerini-type or Ugi-type reactions that have been adapted to include thiols. The presence of the difluoro-methoxy-substituted aromatic ring would allow for the direct introduction of this specific functionality into complex, drug-like scaffolds, potentially enhancing properties such as metabolic stability or receptor binding affinity.

Ligand Design in Organometallic and Organocatalytic Systems

The development of novel ligands is a cornerstone of modern catalysis. Ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the activity, selectivity, and scope of a catalytic reaction. Thiol-based ligands are common in organometallic chemistry due to the strong affinity of sulfur for many transition metals.

This compound is a promising scaffold for ligand design. The fluorine and methoxy (B1213986) substituents exert strong electronic effects on the aromatic ring, which in turn can modulate the electron-donating properties of the sulfur atom. This allows for the fine-tuning of a metal catalyst's behavior. For example, its incorporation into phosphine-thioether or amine-thioether type ligands could create a specific electronic environment at the metal center, potentially leading to enhanced performance in cross-coupling, hydrogenation, or hydroformylation reactions. In organocatalysis, while less common, thiol-based catalysts are employed in specific reactions, and the unique electronic nature of this compound could offer new catalytic activities.

Precursor for Fluorinated Polymers and Functional Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The synthesis of these materials often relies on specialized monomers that contain fluorine. This compound serves as a valuable precursor for creating advanced functional materials and polymers. a2bchem.com

Its thiol group can be utilized in various polymerization reactions, such as thiol-ene "click" chemistry or as a chain transfer agent. The compound can also be transformed into other polymerizable derivatives. The resulting polymers would have the 2,5-difluoro-4-methoxyphenyl moiety as a repeating unit, which could impart desirable properties to the bulk material. For example, in the context of organic electronics, the incorporation of this unit could influence the frontier molecular orbital energies and packing structures of conjugated polymers, making it a valuable building block for organic thin-film transistors or organic photovoltaic devices. a2bchem.com

Application in Selective Fluorination Reactions

Selective fluorination and defluorination reactions are critical for the synthesis of modern agrochemicals and pharmaceuticals. Research has shown that related thiophenols, such as 4-methoxythiophenol, can act as effective organocatalysts in photoredox reactions, enabling the selective activation and cleavage of carbon-fluorine (C-F) bonds. These reactions are valuable for converting readily available trifluoromethyl compounds into useful difluoromethylated products.

Given this precedent, this compound is a highly relevant candidate for similar applications. The electronic properties conferred by its fluorine atoms could modify the redox potential and hydrogen atom transfer (HAT) ability of the thiol, potentially leading to unique reactivity or selectivity in C-F bond functionalization. Although direct reports focusing on this specific application are limited, the established reactivity of its chemical relatives suggests a promising area of investigation for developing new catalytic fluorination or defluorination methodologies.

Integration into Advanced Organic Frameworks

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers) to create materials with high surface areas and well-defined pore structures. The properties of these frameworks can be tailored by carefully selecting the organic linkers.

This compound represents a potential linker for the synthesis of functional MOFs and COFs. The thiol group can be used to anchor the molecule to metal nodes in MOF synthesis or to participate in covalent bond-forming reactions to build a COF. The presence of fluorine and methoxy groups on the linker would decorate the internal pores of the resulting framework. These functional groups could create specific binding sites for targeted guest molecules, enhance the framework's stability, or introduce useful electronic properties, making the resulting materials suitable for applications in gas storage, separation, or heterogeneous catalysis.

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For fluorinated thiophenols like 2,5-Difluoro-4-methoxythiophenol, research is geared towards greener protocols that minimize waste and avoid harsh reagents.

Current synthetic strategies often involve multi-step processes that may not align with the principles of green chemistry. For instance, a known method involves the reaction of 2,5-difluorobenzsulfamide with ammonium (B1175870) formate (B1220265) at high temperatures, followed by acidification to yield 2,5-difluorothiophenol. google.com While effective, this method requires significant energy input.

Future research is focused on developing more sustainable routes. This includes the exploration of:

Catalytic Methods: Utilizing catalysts to lower reaction temperatures and pressures, thereby reducing energy consumption. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents to minimize waste and environmental impact. tandfonline.com

Renewable Resources: Investigating the use of renewable starting materials. nih.gov

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which can improve efficiency and reduce waste. acs.orgresearchgate.net

Flow Chemistry: Employing continuous flow reactors for safer and more efficient large-scale production.

Recent advancements in the synthesis of related compounds, such as sulfonyl fluorides from thiols and disulfides using potassium fluoride (B91410) as a green fluorine source, highlight the potential for developing more sustainable methods for producing this compound. acs.orgresearchgate.net

Photoredox Catalysis and Fluorinated Thiophenols

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. ethz.chnih.govdiva-portal.org This technology utilizes a photoactive catalyst that, upon light absorption, can initiate single-electron transfer processes with organic molecules. ethz.ch

Fluorinated thiophenols, including derivatives of this compound, are gaining attention in this field. Thiol derivatives have been shown to be effective catalysts for single C–F bond cleavage under photochemical conditions. nih.gov For example, 4-methoxybenzenethiol (B147237) can act as a highly reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst to promote the activation of C–F bonds in trifluoromethyl substrates under visible light. nih.govacs.org This capability opens up new avenues for the synthesis of complex fluorinated molecules. researchgate.net

The unique electronic properties of this compound, conferred by its fluorine and methoxy (B1213986) substituents, make it an intriguing candidate for photoredox catalysis. Future research will likely explore its potential in:

Developing Novel Photocatalytic Cycles: Designing new reaction pathways that leverage the specific redox properties of this compound.

C-F Bond Functionalization: Utilizing its catalytic activity to selectively activate and functionalize C-F bonds, a challenging but highly valuable transformation in medicinal and materials chemistry. rsc.org

Asymmetric Catalysis: Developing enantioselective reactions using chiral versions of fluorinated thiophenol catalysts.

Application in Supramolecular Chemistry and Self-Assembly

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on solid surfaces. Thiol-based SAMs on gold are a well-established area of research with applications in nanoscience and technology. acs.org The introduction of fluorine atoms into the thiol molecules can significantly alter the properties of the resulting SAMs.

Fluorinated thiols, such as pentafluorothiophenol (B1630374), have been shown to form SAMs on silver and gold surfaces with distinct properties compared to their non-fluorinated counterparts. nih.gov For example, the surface coverage and molecular orientation in SAMs of pentafluorothiophenol on silver differ significantly from those of thiophenol. nih.gov Partially fluorinated thiols have also been studied, revealing complex packing structures on gold surfaces. acs.orgaip.org

The unique combination of fluoro and methoxy groups in this compound offers interesting possibilities for controlling the structure and properties of SAMs. The interplay of hydrogen bonding, dipole-dipole interactions, and fluorous interactions could lead to novel self-assembled architectures. Future research in this area may focus on:

Controlling Surface Properties: Tailoring the surface energy, wettability, and electronic properties of materials by forming SAMs of this compound.

Fabricating Nanostructures: Using this compound as a building block for the bottom-up fabrication of functional nanodevices.

Molecular Recognition: Designing surfaces with specific recognition capabilities based on the unique interactions of the fluorinated and methoxy-functionalized aromatic ring.

The study of fluorinated polymers, which readily self-assemble in solution due to the properties of the fluorine atom, provides further insight into the potential of this compound in creating novel supramolecular structures. rsc.org

Theoretical Predictions for Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding and predicting the reactivity of molecules. researchgate.netchinesechemsoc.org Theoretical studies can provide valuable insights into reaction mechanisms, electronic structures, and the properties of transient species that are difficult to observe experimentally.

For fluorinated thiophenols, theoretical calculations have been used to:

Investigate conformational preferences and the nature of intramolecular interactions, such as the fluorine/sulfur gauche effect. acs.org

Elucidate the photochemical behavior and excited-state properties, including thiol-to-thione phototautomerization. iku.edu.tr

Predict the reaction pathways and activation energies for various chemical transformations. researchgate.net

In the context of this compound, theoretical studies can be employed to:

Predict Reaction Outcomes: Simulate potential reactions to guide experimental work and identify promising new transformations.

Understand Catalytic Mechanisms: Model the interactions of the thiophenol with substrates and other reagents in catalytic cycles, particularly in photoredox catalysis.

Design Novel Molecules: Use computational screening to design new derivatives of this compound with enhanced properties for specific applications.

For example, DFT calculations have been instrumental in understanding the mechanism of the annulation of difluorocarbene with 2-aminoarylketones to form 3-fluorinated oxindoles, revealing the involvement of epoxide intermediates. chinesechemsoc.org Similar theoretical approaches can be applied to predict the novel reactivity of this compound.

Exploration in Chemical Biology Tools (excluding explicit biological activity details)

Chemical biology utilizes chemical tools to study and manipulate biological systems. Fluorinated compounds are of particular interest in this field due to the unique properties conferred by the fluorine atom. rsc.org Fluorinated thiols and their derivatives can serve as versatile tools for a variety of applications in chemical biology.

The para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces a fluorine atom on a perfluorinated benzene (B151609) ring, is a useful technique for modifying macromolecules like peptides. acs.org This allows for the introduction of a wide range of functionalities.

While not detailing specific biological activities, the potential applications of this compound as a chemical biology tool include:

Bioconjugation: Serving as a linker to attach probes or other molecules to biomolecules. sigmaaldrich.com

Probe Development: Acting as a scaffold for the synthesis of fluorescent or other tagged probes to study biological processes.

Enzyme Inhibition Studies: Used in the design of stable mimics of transition states or intermediates to study enzyme mechanisms. For example, 2'-fluorinated hydantoins have been used as tools to investigate base excision repair glycosylases. nih.gov

The reactivity of the thiol group, combined with the specific properties imparted by the difluoro and methoxy substitutions, makes this compound a promising candidate for the development of novel chemical biology tools.

Q & A

Basic Question: What are the critical considerations for synthesizing 2,5-Difluoro-4-methoxythiophenol with high purity?

Methodological Answer:

Synthesis requires careful control of reaction conditions to avoid side reactions. Key steps include:

- Substrate protection : The thiol (-SH) group is prone to oxidation; use protecting groups like trityl or acetyl during fluorination/methoxylation steps .

- Regioselective fluorination : Electrophilic fluorination agents (e.g., Selectfluor) in polar aprotic solvents (DMF, DMSO) at 60–80°C enhance selectivity for the 2,5-positions .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of disulfide peaks at ~3.3 ppm) .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 190.04 (calculated for C₇H₆F₂OS). Fragmentation peaks at m/z 109 (loss of -SCH₃) and 91 (fluorobenzene moiety) .

Advanced Question: How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the thiophenol group in cross-coupling reactions?

Methodological Answer:

The 2,5-difluoro substitution increases the acidity of the thiol group (pKa ~5.5 vs. ~6.8 for unsubstituted thiophenol), enhancing nucleophilicity. This facilitates:

- Metal-catalyzed couplings : Pd-mediated aryl thioether formation under mild conditions (e.g., Pd(OAc)₂, Xantphos ligand, K₂CO₃ in DMF at 80°C) .

- Disproportionation risk : Monitor reaction progress via TLC to prevent disulfide formation. Use inert atmosphere (N₂/Ar) and reducing agents (e.g., DTT) to stabilize the thiol .

Advanced Question: What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Discrepancies often arise from solvent choice or oxidation pathways. Systematic approaches include:

- pH-dependent stability assays :

- Acidic conditions (pH <3) : Thiol protonation reduces oxidation; stability >48 hrs in 0.1M HCl .

- Alkaline conditions (pH >9) : Rapid disulfide formation observed; use chelating agents (EDTA) to suppress metal-catalyzed oxidation .

- Accelerated degradation studies : LC-MS identifies degradation products (e.g., disulfides or sulfonic acids) to refine storage guidelines (-20°C under N₂) .

Advanced Question: How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation energies for EAS at different positions:

- Meta-directing effects : The methoxy group directs electrophiles to the para position (C4), but fluorine’s electron-withdrawing nature dominates, favoring substitution at C3 or C6 .

- Solvent effects : Include PCM models for solvent (e.g., DCM vs. MeOH) to refine predictions. Experimental validation via nitration (HNO₃/H₂SO₄) shows >70% yield at C3 .

Data Contradiction Analysis: Why do conflicting results arise in the compound’s UV-Vis absorption maxima across studies?

Methodological Answer:

Variations stem from solvent polarity and concentration effects:

- Solvent calibration : λmax shifts from 280 nm (in hexane) to 295 nm (in methanol) due to solvatochromism. Standardize solvents for cross-study comparisons .

- Aggregation at high concentrations : Dilute solutions (<1 mM) prevent π-π stacking, ensuring accurate λmax measurement (e.g., 290 nm in ethanol at 0.5 mM) .

Methodological Gap: What are the limitations of current synthetic routes for scaling this compound to gram-scale production?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.